Cyclohexanol, 1-(1-methyl-2-propynyl)-

Description

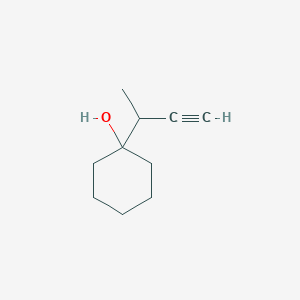

Structure

3D Structure

Properties

CAS No. |

103934-07-2 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

1-but-3-yn-2-ylcyclohexan-1-ol |

InChI |

InChI=1S/C10H16O/c1-3-9(2)10(11)7-5-4-6-8-10/h1,9,11H,4-8H2,2H3 |

InChI Key |

KHZPJGFUDYTAIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#C)C1(CCCCC1)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Strategies for the Construction of the 1-(1-methyl-2-propynyl)cyclohexanol Carbon Skeleton

A primary and widely utilized method for the synthesis of tertiary alcohols is the addition of organometallic reagents to ketones. masterorganicchemistry.commasterorganicchemistry.com In the context of 1-(1-methyl-2-propynyl)cyclohexanol, this involves the reaction of a cyclohexanone (B45756) with an organometallic derivative of 3-butyn-2-ol.

The most common organometallic reagents for this transformation are Grignard reagents, such as 3-butyn-2-ylmagnesium bromide. These are typically prepared by reacting the corresponding alkyl or alkenyl halide with magnesium metal. masterorganicchemistry.com The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of cyclohexanone. Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol. masterorganicchemistry.com

The general reaction scheme is as follows: Cyclohexanone + 3-butyn-2-ylmagnesium halide → Intermediate Alkoxide Intermediate Alkoxide + H₃O⁺ → Cyclohexanol, 1-(1-methyl-2-propynyl)-

The reactivity of Grignard reagents is notable, as they can add to a variety of carbonyl compounds, including aldehydes, ketones, and esters, to form alcohols. masterorganicchemistry.commasterorganicchemistry.com The mechanism of Grignard addition to carbonyls is thought to proceed through a concerted, six-membered ring transition state. nih.gov

Organolithium reagents can also be employed for this purpose and exhibit similar reactivity to Grignard reagents. Additionally, organozinc reagents have found application in the synthesis of propargyl alcohols. organic-chemistry.org For instance, allenylzinc reagents, generated in situ, can react with aldehydes and ketones to form homopropargylic alcohols. orgsyn.org

Table 1: Comparison of Organometallic Reagents for Addition to Cyclohexanone

| Organometallic Reagent | Precursor | Typical Reaction Conditions | Advantages | Disadvantages |

| Grignard Reagent (RMgX) | Alkyl/Alkenyl Halide + Mg | Ethereal solvents (e.g., THF, diethyl ether) | Readily prepared, highly reactive | Sensitive to protic solvents, potential for side reactions |

| Organolithium Reagent (RLi) | Alkyl/Alkenyl Halide + Li | Ethereal or hydrocarbon solvents | Highly reactive | Often more basic than Grignard reagents, can lead to enolization |

| Organozinc Reagent (R₂Zn) | Alkyl Halide + Zn | Various solvents | Generally less reactive and more selective than Grignard or organolithium reagents | May require activation or specific catalysts |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex molecules. While specific MCRs for the direct synthesis of 1-(1-methyl-2-propynyl)cyclohexanol are not extensively detailed, the principles of MCRs can be applied. For example, a reaction involving cyclohexanone, a primary amine, and a terminal alkyne in the presence of a suitable catalyst could potentially lead to propargylamines, which are structurally related to propargyl alcohols. mdpi.com The Favorskii reaction, which is the nucleophilic addition of alkynes to carbonyl compounds in the presence of a strong base, is a foundational concept in the synthesis of propargyl alcohols. mdpi.com

Achieving stereoselectivity in the addition of the 1-methyl-2-propynyl group to the prochiral cyclohexanone is a significant synthetic challenge. The product contains a stereocenter at the carbinol carbon, and controlling its absolute configuration is crucial for applications where specific stereoisomers are required.

Enantioselective synthesis of chiral propargyl alcohols can be achieved through the use of chiral catalysts or chiral auxiliaries. nih.gov For instance, the use of chiral ligands, such as (S)-SEGPHOS, in copper-catalyzed additions of allenylboronic acid pinacol (B44631) esters to carbonyl compounds has shown promise in achieving good enantioselectivity. nih.gov Similarly, zinc-based catalytic systems, often in conjunction with chiral ligands like N-methylephedrine, have been successfully employed for the asymmetric addition of terminal alkynes to aldehydes and ketones. organic-chemistry.org

Strategies for chiral induction aim to control the formation of a new stereocenter. In the synthesis of 1-(1-methyl-2-propynyl)cyclohexanol, this involves influencing the facial selectivity of the nucleophilic attack on the cyclohexanone ring.

One approach is substrate-controlled synthesis, where a pre-existing stereocenter in the cyclohexanone precursor directs the stereochemical outcome of the reaction. For example, a substituent on the cyclohexanone ring can sterically hinder one face of the carbonyl group, favoring attack from the less hindered side.

Another strategy is reagent-controlled synthesis, which relies on the use of a chiral reagent or catalyst to induce asymmetry. As mentioned previously, chiral ligands complexed to metal centers can create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer. The development of such catalytic asymmetric methods is a key area of research in modern organic synthesis. nih.gov

Mechanistic Investigations of Key Synthetic Transformations

The key synthetic transformation in the formation of 1-(1-methyl-2-propynyl)cyclohexanol is the nucleophilic addition of the organometallic reagent to the carbonyl group of cyclohexanone. The mechanism of the Grignard reaction, a classic example, is generally understood to involve the coordination of the magnesium atom to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the carbanionic portion of the Grignard reagent.

Computational and experimental studies suggest a concerted, pericyclic mechanism involving a six-membered ring transition state for the addition of allylic and propargylic Grignard reagents. nih.gov The rate of Grignard reagent formation itself can be influenced by factors such as the solvent, the surface area of the magnesium, and the nature of the organic halide. psu.edu

Development and Application of Catalytic Systems in Cyclohexanol Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. In the synthesis of 1-(1-methyl-2-propynyl)cyclohexanol and related compounds, catalytic systems are primarily employed to achieve enantioselectivity.

Various metal-based catalytic systems have been developed for the asymmetric alkynylation of carbonyl compounds. These often involve a chiral ligand that coordinates to a metal center, such as zinc, copper, or indium, creating a chiral Lewis acidic environment that activates the carbonyl compound towards nucleophilic attack. organic-chemistry.org

For example, the combination of Zn(OTf)₂ and (+)-N-methylephedrine is an effective catalyst for the enantioselective addition of terminal alkynes to aldehydes. organic-chemistry.org Similarly, BINOL-based ligands in conjunction with Ti(OiPr)₄ have been shown to catalyze the reaction of alkynylzinc reagents with aldehydes, affording chiral propargyl alcohols with high enantioselectivity. organic-chemistry.org

The development of new ligands and catalytic systems remains an active area of research, with the goal of achieving high yields and enantioselectivities for a broad range of substrates under mild reaction conditions.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Definition

One-Dimensional NMR (¹H NMR, ¹³C NMR) in Structural Assignment

No published ¹H NMR or ¹³C NMR spectra, including chemical shifts (δ), multiplicities, and coupling constants (J), could be located for Cyclohexanol, 1-(1-methyl-2-propynyl)-.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

No research detailing 2D NMR correlations (COSY, HSQC, HMBC, or NOESY) for establishing the connectivity and stereochemistry of this specific molecule is available.

Mass Spectrometry (MS) for Molecular Fragmentation Pathway Analysis

Detailed mass spectrometry data, including the molecular ion peak and the fragmentation patterns under various ionization techniques, are not documented for Cyclohexanol, 1-(1-methyl-2-propynyl)-.

Advanced Chromatographic Techniques in Analytical Research

There are no available studies detailing the retention behavior, such as retention times or capacity factors, for Cyclohexanol, 1-(1-methyl-2-propynyl)- using techniques like GC-MS or HPLC.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis

No crystallographic data, including unit cell dimensions, bond lengths, bond angles, and conformational details from X-ray diffraction studies of Cyclohexanol, 1-(1-methyl-2-propynyl)-, have been published.

Should peer-reviewed research containing this specific data become publicly available in the future, this article can be updated accordingly.

Chemical Reactivity, Transformations, and Derivatization Strategies

Transformations at the Tertiary Hydroxyl Group

The tertiary hydroxyl group in Cyclohexanol, 1-(1-methyl-2-propynyl)- is a key site for functionalization, though its tertiary nature introduces steric hindrance that can influence reaction rates and conditions. Common transformations include substitution, elimination, and rearrangement reactions.

Propargylic alcohols, such as this compound, are known to undergo nucleophilic substitution reactions, often catalyzed by transition metals. researchgate.net These reactions can proceed through the formation of metal-stabilized propargylic cations. researchgate.net The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate substitution.

Rearrangement reactions are also a characteristic feature of tertiary propargylic alcohols. The Meyer-Schuster rearrangement, for instance, converts propargyl alcohols into α,β-unsaturated carbonyl compounds under acidic conditions. nih.gov Another potential transformation is the Rupe rearrangement, which also leads to α,β-unsaturated ketones, particularly when the alcohol is tertiary. researchgate.net Additionally, oxidative rearrangements mediated by reagents like m-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of tetrasubstituted alkenes with a carboxylic acid substituent. thieme-connect.com This proceeds through a proposed epoxidation of the alkyne to an oxirene (B85696) intermediate, followed by a 1,2-aryl or alkyl shift. thieme-connect.com

| Transformation | Reagents/Conditions | Product Type |

| Meyer-Schuster Rearrangement | Acid catalyst | α,β-Unsaturated ketone |

| Rupe Rearrangement | Acid catalyst | α,β-Unsaturated ketone |

| Oxidative Rearrangement | m-CPBA | Tetrasubstituted enoic acid |

| Nucleophilic Substitution | Transition metal catalyst | Substituted alkyne |

Reactivity of the Terminal Alkyne Moiety (e.g., electrophilic additions, cycloadditions, metal-catalyzed reactions)

The terminal alkyne is arguably the most reactive site in the molecule, amenable to a wide array of transformations including additions, cycloadditions, and metal-catalyzed couplings.

Electrophilic Additions: The triple bond can undergo electrophilic addition reactions with reagents such as hydrogen halides (HX) and halogens. libretexts.orgchemistrysteps.com These additions typically follow Markovnikov's rule, with the electrophile adding to the terminal carbon. chemistrysteps.com The reaction can proceed in a stepwise manner, potentially yielding both the monohaloalkene and, with excess reagent, the geminal dihaloalkane. libretexts.org Hydration of the terminal alkyne, catalyzed by acid and mercury salts, would also follow Markovnikov's rule to produce a methyl ketone after tautomerization of the initially formed enol. libretexts.org

Cycloaddition Reactions: The alkyne functionality can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. libretexts.orgyoutube.com For example, reaction with an azide (B81097) would lead to the formation of a triazole ring, a reaction often facilitated by a copper catalyst in what is known as "click chemistry". youtube.com Other 1,3-dipoles like nitrile oxides can react to form isoxazoles. youtube.com Alkynes can also act as the 2π component in [4+2] cycloaddition reactions (Diels-Alder type reactions), although this is more common with electron-deficient alkynes. libretexts.orglibretexts.org

Metal-Catalyzed Reactions: The terminal alkyne is an excellent substrate for numerous metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper co-catalyst, is a prime example. researchgate.net This allows for the direct attachment of the 1-(1-methyl-2-propynyl)cyclohexanol moiety to various aromatic or unsaturated systems. researchgate.net Homocoupling reactions, such as the Glaser coupling, can also be employed to dimerize the alkyne, forming a 1,4-disubstituted diyne. Gold-catalyzed reactions are also prevalent for propargylic alcohols, enabling various transformations such as intermolecular condensation with other alkynes. nih.gov

| Reaction Type | Key Reagents/Catalysts | Resulting Structure |

| Hydrohalogenation | HX (e.g., HBr, HCl) | Vinyl halide, Geminal dihalide |

| 1,3-Dipolar Cycloaddition | Azides, Nitrile Oxides | Triazole, Isoxazole |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu co-catalyst | Aryl/Vinyl-substituted alkyne |

| Gold-Catalyzed Condensation | Au(I) catalyst, Terminal Alkyne | (2-Arylalkynyl) cyclic ethers |

Chemical Modifications of the Cyclohexyl Ring System

While the hydroxyl and alkyne groups are the primary sites of reactivity, the cyclohexyl ring can also be modified, although this typically requires more forcing conditions or specific catalytic systems. The stability of the cyclohexane (B81311) ring means that reactions such as ring-opening are not common under standard conditions. However, functionalization of the ring is possible.

Dehydration of the tertiary alcohol, for instance, can lead to the formation of an alkene. Acid-catalyzed dehydration would likely lead to a mixture of endocyclic and exocyclic double bonds, with the more substituted endocyclic alkene being the thermodynamically favored product.

Oxidation of the cyclohexyl ring itself is challenging without affecting the more reactive alcohol and alkyne functionalities. However, with appropriate protecting groups on the hydroxyl and alkyne moieties, radical halogenation could introduce functionality onto the ring, which could then be further elaborated.

Diastereoselective and Enantioselective Chemical Transformations

The presence of a chiral center at the carbon bearing the hydroxyl group means that reactions at adjacent or nearby positions can proceed with diastereoselectivity. For instance, any addition reaction to the alkyne could potentially be influenced by the existing stereocenter, leading to a preferential formation of one diastereomer over the other.

Enantioselective synthesis of chiral tertiary propargylic alcohols is a significant area of research. rsc.orgorganic-chemistry.org Methods for the asymmetric addition of terminal alkynes to ketones, using chiral catalysts, can provide access to enantioenriched forms of Cyclohexanol, 1-(1-methyl-2-propynyl)-. organic-chemistry.org For example, the use of chiral ligands like N-methylephedrine with zinc triflate can catalyze the enantioselective addition of terminal alkynes to aldehydes and ketones. acs.org Similarly, kinetic resolution of racemic tertiary propargylic alcohols using palladium catalysts can provide both the unreacted alcohol and its derivatized counterpart in high enantiomeric excess. rsc.org These enantioenriched compounds are valuable for the synthesis of chiral molecules where stereochemistry is crucial.

| Asymmetric Method | Catalyst/Reagent System | Outcome |

| Asymmetric Alkynylation | Zn(OTf)2 / Chiral Ligand (e.g., N-methylephedrine) | Enantioenriched tertiary propargylic alcohol |

| Kinetic Resolution | Pd / H+ co-catalyst | Enantioenriched alcohol and ester |

| Enantioselective Hydroxylation | Manganese-based catalyst with chiral salen-type ligand | Enantioenriched hydroxylated product |

Strategic Derivatization for Enhanced Synthetic Utility

To enhance the synthetic utility of Cyclohexanol, 1-(1-methyl-2-propynyl)-, and to control the chemoselectivity of its reactions, strategic derivatization is often employed. nih.govlibretexts.org This typically involves the protection of one or both of the reactive functional groups to allow for selective transformation at another site.

Protection of the Hydroxyl Group: The tertiary alcohol can be protected as a silyl (B83357) ether (e.g., using trimethylsilyl (B98337) chloride or tert-butyldimethylsilyl chloride), a benzyl (B1604629) ether, or other common protecting groups for alcohols. sigmaaldrich.com Silylation is a common method for increasing the volatility of alcohols for gas chromatography analysis and can also serve as a protecting group in synthesis. sigmaaldrich.comresearchgate.net This protection would allow for a wide range of reactions to be performed exclusively at the alkyne moiety.

Protection of the Alkyne: The terminal alkyne can be protected, for instance, by reaction with a silyl halide like triisopropylsilyl chloride (TIPSCl). This prevents reactions at the acidic terminal proton and the triple bond, allowing for modifications at the hydroxyl group or the cyclohexyl ring. The silyl group can be readily removed later using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

This strategic use of protecting groups allows for a stepwise and controlled functionalization of the molecule, greatly expanding its utility as a synthetic intermediate. nih.gov

| Functional Group | Derivatization Reagent | Protecting Group |

| Tertiary Hydroxyl | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (TMS) ether |

| Tertiary Hydroxyl | tert-Butyldimethylsilyl chloride (TBDMSCl) | tert-Butyldimethylsilyl (TBDMS) ether |

| Terminal Alkyne | Triisopropylsilyl chloride (TIPSCl) | Triisopropylsilyl (TIPS) alkyne |

Computational Chemistry and Theoretical Investigations of Cyclohexanol, 1 1 Methyl 2 Propynyl

Computational chemistry offers profound insights into the molecular characteristics of Cyclohexanol, 1-(1-methyl-2-propynyl)-. Through theoretical investigations, it is possible to explore its electronic structure, conformational landscape, spectroscopic properties, and the mechanisms of its reactions, providing a detailed molecular-level understanding that complements experimental data.

Applications As a Building Block in Complex Organic Synthesis

Utility in Natural Product Total Synthesis

While specific examples of the direct incorporation of Cyclohexanol, 1-(1-methyl-2-propynyl)- into the total synthesis of natural products are not extensively reported in readily available scientific literature, its structural motifs are present in a variety of natural compounds. The propargyl alcohol functionality is a key feature in numerous biologically active molecules. The synthesis of such compounds often involves the addition of an alkynyl nucleophile to a ketone, a reaction directly analogous to the preparation of Cyclohexanol, 1-(1-methyl-2-propynyl)- from cyclohexanone (B45756) and a methylpropynyl organometallic reagent.

The strategic placement of the hydroxyl and alkyne groups in this compound allows for a variety of subsequent transformations. For instance, the alkyne can undergo reactions such as hydroboration-oxidation to yield a ketone or an aldehyde, providing a handle for further carbon-carbon bond formation. Alternatively, the alkyne can be reduced to the corresponding alkene or alkane, offering stereochemical control in the synthesis of saturated carbocyclic systems. The tertiary alcohol can be used to direct neighboring group participation in reactions or can be eliminated to introduce a double bond within the cyclohexyl ring.

Table 1: Potential Transformations of Cyclohexanol, 1-(1-methyl-2-propynyl)- in Synthesis

| Functional Group | Reaction Type | Potential Product Functionality |

|---|---|---|

| Alkyne | Hydration | β-Hydroxy ketone |

| Alkyne | Reduction | Alkene, Alkane |

| Alkyne | Cycloaddition | Heterocyclic systems |

| Tertiary Alcohol | Dehydration | Alkene |

Intermediacy in the Assembly of Advanced Molecular Architectures

The construction of advanced molecular architectures, such as polycyclic systems and macrocycles, can potentially leverage the unique reactivity of Cyclohexanol, 1-(1-methyl-2-propynyl)-. The rigid alkyne unit can act as a linchpin to control the spatial orientation of different parts of a molecule. Intramolecular reactions involving both the alcohol and the alkyne can lead to the formation of complex fused or bridged ring systems.

For example, a Pauson-Khand reaction, which involves the cycloaddition of an alkyne, an alkene, and carbon monoxide, could be envisioned where the alkene is tethered to the cyclohexyl ring. This would result in a complex polycyclic ketone. Similarly, ring-closing metathesis (RCM) could be employed if the molecule is further functionalized with another double bond, leading to the formation of macrocyclic structures. The tertiary alcohol can also serve as a precursor for generating a carbocation, which could then undergo intramolecular cyclization with the alkyne.

Exploration in Methodological Development for Novel Organic Reactions

The development of new synthetic methods is crucial for advancing the field of organic chemistry. Cyclohexanol, 1-(1-methyl-2-propynyl)- serves as an interesting substrate for exploring novel transformations. The propargyl alcohol moiety is known to undergo a variety of rearrangements, such as the Meyer-Schuster and Rupe rearrangements, which typically occur under acidic conditions to yield α,β-unsaturated ketones or aldehydes. Investigating these rearrangements with this specific substrate could lead to the discovery of new reaction pathways or provide access to unique molecular scaffolds.

Furthermore, the development of catalytic systems that can selectively activate either the alcohol or the alkyne functionality in the presence of the other would be a significant methodological advancement. For instance, a transition metal catalyst could be developed to promote a specific cycloisomerization of the enyne system that could be generated from this alcohol, leading to the stereoselective formation of complex carbocycles.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| Cyclohexanol, 1-(1-methyl-2-propynyl)- |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of tertiary alcohols, particularly those with quaternary stereocenters, is an area of active research. mdpi.com Future efforts for synthesizing Cyclohexanol, 1-(1-methyl-2-propynyl)- should prioritize green and sustainable methodologies. ijpar.com Current synthetic approaches to similar propargyl alcohols often rely on organometallic reagents and stoichiometric promoters, which can generate significant waste. organic-chemistry.org

Future research should focus on catalytic, atom-economical reactions. One promising avenue is the adaptation of the Favorskii reaction, which can utilize acetylene (B1199291) directly, under catalytic conditions. mdpi.com Exploring solid-supported base catalysts or flow chemistry setups could enhance the sustainability of this transformation. Another key area for development is the use of renewable feedstocks and greener solvents. cicenergigune.comcicenergigune.com Research into synthesizing the cyclohexanone (B45756) precursor from bio-based sources and employing solvents with a lower environmental impact would be a significant step forward.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Favorskii Reaction | High atom economy, direct use of acetylene. | Development of reusable, highly active catalysts. |

| Asymmetric Alkynylation | High enantioselectivity. | Use of earth-abundant metal catalysts and recyclable chiral ligands. |

| Flow Chemistry | Improved safety, scalability, and reproducibility. | Optimization of reaction conditions for continuous production. |

| Bio-based Precursors | Reduced reliance on fossil fuels. | Efficient conversion of biomass to cyclohexanone derivatives. |

Unraveling Complex Stereochemical Control in Transformations

The presence of a quaternary stereocenter in Cyclohexanol, 1-(1-methyl-2-propynyl)- makes stereochemical control a paramount challenge. nih.govrsc.orgnih.gov The asymmetric addition of the 1-methyl-2-propynyl nucleophile to cyclohexanone is a direct approach to establishing this chiral center. Future research should focus on developing highly stereoselective catalytic systems for this transformation. This includes the design of novel chiral ligands that can effectively discriminate between the prochiral faces of cyclohexanone. researchgate.net

A significant challenge in the synthesis of such compounds is the construction of contiguous quaternary stereocenters, should further functionalization be desired. nih.gov Research into tandem reactions that form the quaternary center and subsequently direct the stereochemistry of adjacent transformations would be a highly valuable contribution. For instance, investigating substrate-controlled diastereoselective reactions on the cyclohexyl ring, where the bulky tertiary alcohol group directs the approach of incoming reagents, could lead to highly complex and stereochemically rich molecules. wiley.com

Advancements in Characterization Methodologies for Intermediates and Products

The unambiguous characterization of Cyclohexanol, 1-(1-methyl-2-propynyl)- and its potential diastereomers and enantiomers is crucial. While standard techniques like NMR and mass spectrometry are indispensable, future research should explore more advanced methodologies to probe the compound's three-dimensional structure and conformational dynamics.

Advanced NMR techniques, such as residual dipolar coupling (RDC) and nuclear Overhauser effect (NOE) spectroscopy, can provide detailed information about the molecule's conformation in solution. nih.gov This is particularly important for understanding how the bulky substituents on the cyclohexyl ring influence its chair-boat conformational equilibrium. Chiral derivatizing agents can be employed to distinguish between enantiomers using NMR spectroscopy, which will be essential for verifying the success of asymmetric syntheses. nih.govresearchgate.netillinois.edu Furthermore, vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectroscopy could be powerful tools for the non-destructive determination of the absolute configuration of the chiral center.

| Characterization Technique | Information Gained | Future Research Application |

| Advanced NMR (RDC, NOE) | Conformational analysis in solution. | Understanding stereodirecting effects in subsequent reactions. |

| Chiral Derivatizing Agents with NMR | Enantiomeric excess determination. | Validation of asymmetric synthetic methods. |

| VCD/ECD Spectroscopy | Absolute configuration determination. | Non-destructive assignment of stereochemistry. |

| X-ray Crystallography | Unambiguous solid-state structure. | Definitive proof of stereochemistry and conformational preferences. |

Theoretical Insights for Predictive Reactivity and Selectivity in Catalysis

Computational chemistry offers a powerful tool to complement experimental studies on Cyclohexanol, 1-(1-methyl-2-propynyl)-. Future research should leverage theoretical insights to predict reactivity and selectivity, thereby guiding the rational design of catalysts and reaction conditions.

Density functional theory (DFT) calculations can be used to model the transition states of the alkyne addition to cyclohexanone. researchgate.net This can help in understanding the origins of stereoselectivity in catalyzed reactions and in designing more effective chiral ligands. By modeling the interaction between the catalyst, the ketone, and the alkynyl nucleophile, researchers can predict which ligand architectures will favor the formation of a specific enantiomer. nih.gov

Furthermore, computational models can be used to predict the regioselectivity of subsequent reactions on the alkyne moiety or the cyclohexyl ring. libretexts.orgmasterorganicchemistry.comchemistrysteps.com For example, predicting the outcome of electrophilic additions to the triple bond or functionalization of the cyclohexyl ring can accelerate the discovery of new transformations and the synthesis of novel derivatives. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cyclohexanol, 1-(1-methyl-2-propynyl)-, and how do catalyst systems influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic addition or substitution reactions. For example, phase transfer catalysts (PTCs) like polyethylene glycol-400 (PEG-400) or Aliquate-336 are effective in facilitating carbanion-mediated reactions in biphasic systems . Reduction of intermediates using borane-dimethyl sulfide (BDMS) in tetrahydrofuran (THF) under reflux conditions improves stereochemical control and purity . Key parameters include temperature (e.g., 60–80°C for BDMS reductions) and solvent polarity.

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the propargyl and cyclohexanol moieties. Gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., DB-5) and temperature ramps (50–250°C) provides retention indices for isomer differentiation . Infrared (IR) spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and alkyne (≈2100 cm⁻¹) functional groups .

Q. What are common side reactions during synthesis, and how can they be minimized?

- Methodological Answer : Oxidation of the propargyl group to ketones or aldehydes may occur if oxidizing agents (e.g., KMnO₄) are used inadvertently. To prevent this, inert atmospheres (N₂/Ar) and controlled reagent addition are recommended. Competing elimination reactions can be suppressed by using mild bases (e.g., NaHCO₃) and low temperatures (0–5°C) during substitution steps .

Advanced Research Questions

Q. How does stereochemistry at the cyclohexanol ring influence biological or catalytic activity?

- Methodological Answer : Stereoisomers (e.g., cis vs. trans configurations) exhibit divergent interactions in enzyme-binding pockets. For example, the (1S,5S)-isomer of similar cyclohexanol derivatives shows enhanced antimicrobial activity due to optimized hydrophobic interactions with bacterial membranes . Computational docking studies (AutoDock Vina) and molecular dynamics simulations (AMBER) can predict stereochemical effects .

Q. What computational models predict the environmental persistence (PMT/vPvM) of this compound?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models, such as those in the REACH framework, estimate log Dow values (≈1.4 for ionizable derivatives) and half-lives (e.g., 83 days in water) . Monte Carlo simulations assess biodegradation pathways, while EPI Suite predicts bioaccumulation potential based on octanol-water partition coefficients (Kow) .

Q. How do structural modifications at the propargyl group alter reactivity in cross-coupling reactions?

- Methodological Answer : Substituting the propargyl group with electron-withdrawing groups (e.g., carbamates) enhances electrophilicity, enabling Suzuki-Miyaura couplings. For example, Cyclohexanol, 1-(2-propynyl)- carbamate (CAS 358-52-1) reacts with arylboronic acids under Pd(PPh₃)₄ catalysis . Kinetic studies (UV-Vis monitoring) reveal that steric hindrance from the methyl group reduces reaction rates by ≈30% compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.